molecular formula C8H18ClN B3169124 (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride CAS No. 934765-89-6

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B3169124
CAS No.: 934765-89-6
M. Wt: 163.69 g/mol
InChI Key: DTIIIRPTARKHJA-OGFXRTJISA-N
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Description

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a cyclohexane ring structure substituted with a dimethyl group and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes methylation to introduce the dimethyl groups at the 3-position.

    Amination: The next step involves the introduction of the amine group at the 1-position. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: High-purity cyclohexane derivatives and reagents are sourced.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.

    Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in signaling pathways by acting as a ligand for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2-difluorocyclohexan-1-amine hydrochloride: Similar structure with fluorine substituents.

    (1R)-4-Methyl-3-cyclohexen-1-amine hydrochloride: Similar structure with a methyl group and a double bond.

Uniqueness

(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its steric configuration and electronic effects make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-3,3-dimethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIIRPTARKHJA-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@H](C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934765-89-6
Record name Cyclohexanamine, 3,3-dimethyl-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934765-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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